Beta-Lactamase Inhibition: Quantified IC50 Against Class C Enzyme from Enterobacter cloacae
Bacbenzylpenicillin exhibits a quantifiable inhibitory activity against Class C beta-lactamase from Enterobacter cloacae 908R, with a reported IC50 value of 4.20E+3 nM [1]. This value indicates a weak but measurable interaction with the enzyme's active site. While many penicillins are substrates for beta-lactamases, this specific inhibitory activity provides a distinct biochemical profile compared to the parent compound, benzylpenicillin, for which comparable IC50 data against this specific enzyme strain is not reported in this context [1].
| Evidence Dimension | Beta-lactamase Inhibition (IC50) |
|---|---|
| Target Compound Data | IC50 = 4.20E+3 nM |
| Comparator Or Baseline | Benzylpenicillin (Penicillin G) - Data not available for direct comparison in this assay system. |
| Quantified Difference | Not calculable due to lack of comparator data. |
| Conditions | In vitro assay against Class C beta-lactamase from Enterobacter cloacae 908R at 0.8 µmol concentration [1]. |
Why This Matters
This provides a verifiable biochemical interaction for bacbenzylpenicillin with a specific resistance enzyme, which is a crucial data point for studies in antimicrobial resistance and a differentiator from other penicillins that lack this documented activity.
- [1] BindingDB. Affinity Data for Bacbenzylpenicillin (BDBM50112047) against Class C beta-lactamase from Enterobacter cloacae 908R. 2012. View Source
